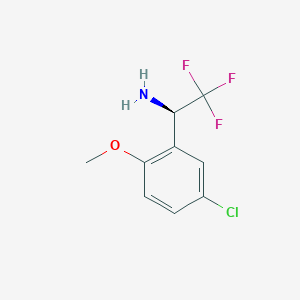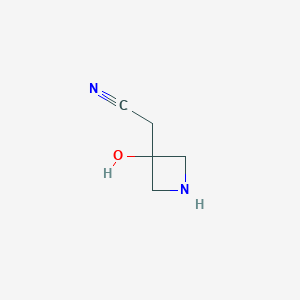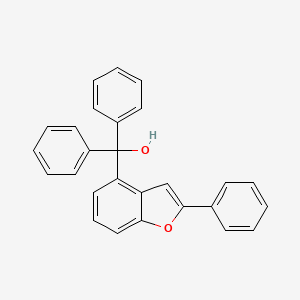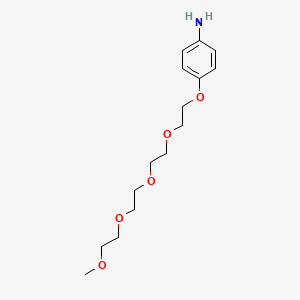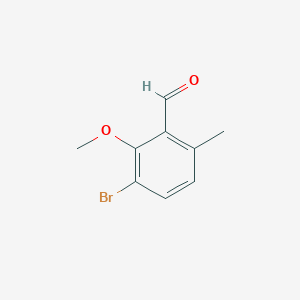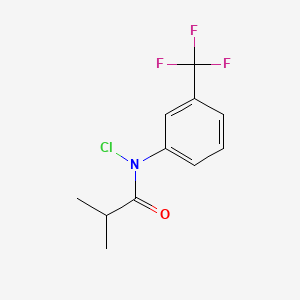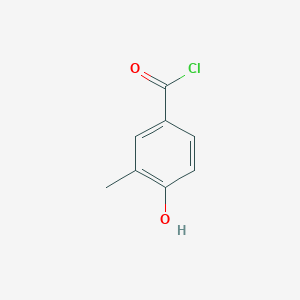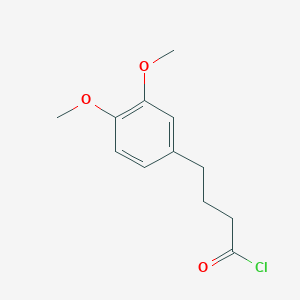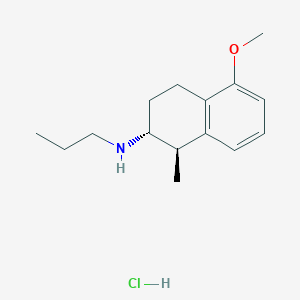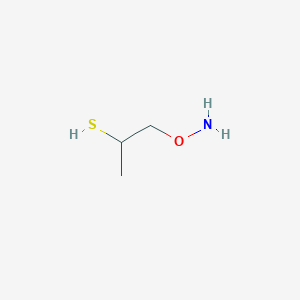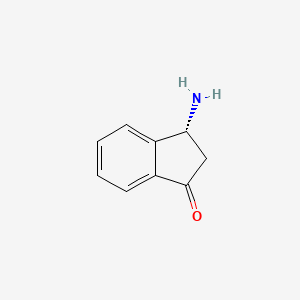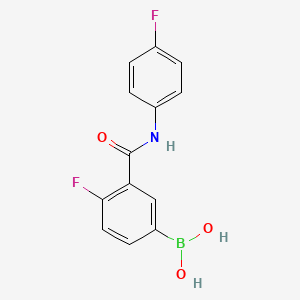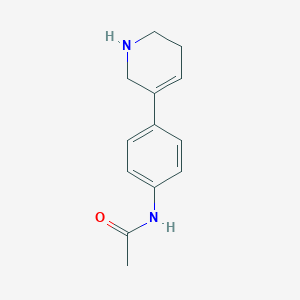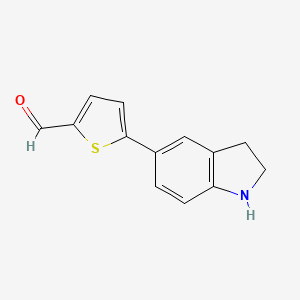
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines an indole and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde typically involves the reaction of 2,3-dihydro-1H-indole with a thiophene derivative under specific conditions. One common method involves the use of a formylation reaction, where the indole derivative is reacted with a formylating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarboxylic acid.
Reduction: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: Used as an intermediate in the synthesis of various biologically active compounds.
Uniqueness
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is unique due to its combination of indole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H11NOS |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1H-indol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2 |
InChI-Schlüssel |
VCRMJIQLDFBYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(S3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


